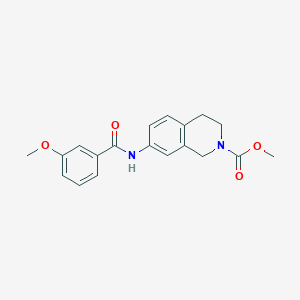

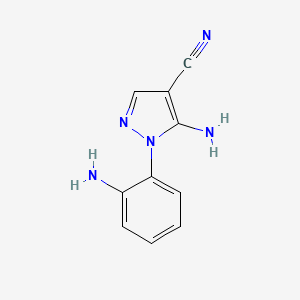

![molecular formula C16H17N5OS B2860480 6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 478081-02-6](/img/structure/B2860480.png)

6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a type of pyrimidine, which is a class of organic compounds that are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of this compound involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds with potential as kinase inhibitors . Another method involves heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization . Another method involves heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH .Scientific Research Applications

Synthesis of Novel Derivatives

A fundamental application of 6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is in the synthesis of novel heterocyclic compounds. This compound serves as a precursor in the creation of various pyrimidine derivatives, demonstrating its versatility in heterocyclic chemistry. For instance, the synthesis of new series of pyridine and fused pyridine derivatives highlights the reactivity of related compounds, paving the way for the development of compounds with potentially useful biological activities (Al-Issa, 2012).

Structural and Molecular Insights

The structural analysis of compounds containing the pyrazolo[3,4-d]pyrimidine moiety reveals significant insights into their conformation and intermolecular interactions. Studies on dissymmetric propylene-linker compounds have uncovered unusual molecular conformations influenced by intramolecular interactions, enhancing our understanding of molecular design principles (Avasthi et al., 2003).

Antimicrobial Applications

Research into pyrimidine derivatives has identified promising antimicrobial applications. The synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives for surface coatings and printing ink pastes illustrate the potential of these compounds in combating microbial contamination and infection (El‐Wahab et al., 2015).

Molecular Docking and Drug Discovery

The compound and its derivatives have been explored in the context of drug discovery, particularly through molecular docking studies. These studies aim to understand the interaction between synthesized compounds and biological targets, facilitating the identification of potential drug candidates with specific therapeutic effects (Thangarasu et al., 2019).

Future Directions

properties

IUPAC Name |

4-(6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c1-23-16-18-14(20-7-9-22-10-8-20)13-11-17-21(15(13)19-16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVBNSRNCFUMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

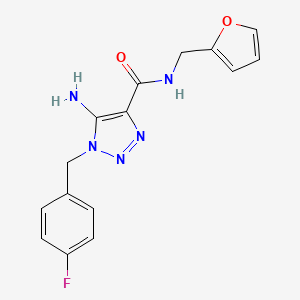

![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)

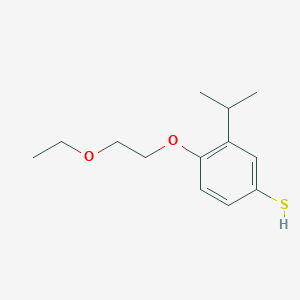

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

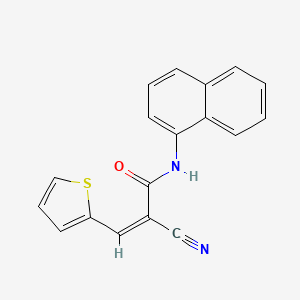

![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)

![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)

![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)